molecular formula C9H14ClNO5 B3057718 Dimethyl N-(chloroacetyl)-L-glutamate CAS No. 84453-20-3

Dimethyl N-(chloroacetyl)-L-glutamate

Cat. No.: B3057718
CAS No.: 84453-20-3
M. Wt: 251.66 g/mol
InChI Key: SRCLSPUIVVNWBH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl N-(chloroacetyl)-L-glutamate is a protected, activated derivative of the amino acid L-glutamate. This compound serves as a crucial chiral building block and intermediate in organic and peptide synthesis. Its primary research application is in the efficient preparation of specialized dipeptides, most notably glycylglutamine (Gly-Gln), which is of significant interest in parenteral nutrition and protein synthesis studies . The structure integrates a chloroacetyl group, which acts as an electrophilic site for nucleophilic substitution, facilitating the formation of peptide bonds. The dimethyl ester protection of the glutamate backbone enhances the compound's solubility in organic solvents and prevents unwanted side reactions during synthetic sequences, allowing for more controlled and high-yielding transformations . Synthetic protocols for related N-(chloroacetyl)-L-glutamate esters often involve the reaction of L-glutamate ester substrates with chloroacetyl chloride in the presence of a base, such as sodium carbonate, under controlled temperature conditions to maximize yield and purity . As a reagent, it enables researchers to explore complex biochemical pathways and develop new therapeutic compounds. This product is intended for laboratory research and development purposes only and is not for diagnostic, therapeutic, or personal use. Strict adherence to safe laboratory handling procedures is recommended.

Properties

CAS No.

84453-20-3

Molecular Formula

C9H14ClNO5

Molecular Weight

251.66 g/mol

IUPAC Name

dimethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate

InChI

InChI=1S/C9H14ClNO5/c1-15-8(13)4-3-6(9(14)16-2)11-7(12)5-10/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

SRCLSPUIVVNWBH-LURJTMIESA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)CCl

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)CCl

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)CCl

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Selectivity : The glutamate moiety may facilitate targeted delivery to glutamate transporters, while the chloroacetyl group enables covalent modification of target proteins, a mechanism exploited in prodrug design .

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